[1-(3-Bromophenyl)ethyl](ethoxy)amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-bromophenyl)-N-ethoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-3-13-12-8(2)9-5-4-6-10(11)7-9/h4-8,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJHHSGLLVDZSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(C)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 1-(3-Bromophenyl)ethylamine: Synthesis, Chiral Resolution, and Applications in Modern Drug Discovery
Abstract
1-(3-Bromophenyl)ethylamine is a chiral amine that serves as a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a nucleophilic amine at the benzylic position and a bromine-substituted phenyl ring, offers two distinct points for chemical modification. This dual reactivity allows for the construction of complex molecular architectures through N-functionalization and palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis, chiral resolution, and key reactions of 1-(3-Bromophenyl)ethylamine. Furthermore, it delves into its potential applications in drug discovery, presenting scientifically grounded hypotheses for its use as a scaffold in developing novel therapeutics for areas such as neuroscience, cardiovascular disease, and oncology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Section 1: Introduction to 1-(3-Bromophenyl)ethylamine
The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of pharmacologically active compounds.[1] The strategic introduction of substituents onto this framework allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 1-(3-Bromophenyl)ethylamine represents a synthetically powerful variant, where the bromine atom not only influences the electronic properties of the phenyl ring but also serves as a versatile handle for advanced synthetic transformations.
Physicochemical Properties
Understanding the fundamental properties of 1-(3-Bromophenyl)ethylamine and its enantiomers is critical for its effective use in the laboratory. The compound is typically a liquid at room temperature and is air-sensitive, necessitating proper handling and storage.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀BrN | [4][5] |
| Molecular Weight | 200.08 g/mol | [4][6] |
| CAS Number (Racemate) | 74877-08-0 | [6] |
| CAS Number (R)-enantiomer | 176707-77-0 | [4] |
| CAS Number (S)-enantiomer | 139305-96-7 | [5] |
| Boiling Point | 96°C (4 mmHg) | [2] |
| Density | ~1.33 g/mL | [2] |
| Physical Form | Liquid | [7] |
| Storage Conditions | Room temperature, under inert atmosphere, protected from light. | [7] |
The Criticality of Chirality: (R) vs. (S) Enantiomers
The ethylamine side chain creates a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-(3-Bromophenyl)ethylamine and (S)-1-(3-Bromophenyl)ethylamine. In drug development, it is common for one enantiomer to exhibit the desired therapeutic activity while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, the ability to synthesize or separate these enantiomers is paramount for developing stereochemically pure active pharmaceutical ingredients (APIs). Both enantiomers of 1-(3-Bromophenyl)ethylamine are commercially available, as is the racemic mixture, providing flexibility for various research and development pathways.[4][5]
Section 2: Synthesis and Chiral Separation
The practical utility of 1-(3-Bromophenyl)ethylamine begins with its efficient synthesis and the subsequent isolation of its enantiomers. The most common synthetic route involves the transformation of the corresponding ketone.
Synthesis from 1-(3-Bromophenyl)ethanone
The precursor, 1-(3-Bromophenyl)ethanone, is a readily available and versatile starting material.[8] A robust method for synthesizing the chiral amine involves the asymmetric reduction of an intermediate oxime.
This protocol describes the catalytic asymmetric hydrogenation of an oxime intermediate. The causality behind this choice is the high enantioselectivity often achieved with chiral ruthenium catalysts.
-
Oxime Formation: 1-(3-Bromophenyl)ethanone is first converted to its corresponding oxime, N-[1-(3-bromophenyl)ethylidene]hydroxylamine, typically by reaction with hydroxylamine hydrochloride.[9] This step replaces the carbonyl oxygen with a =N-OH group, preparing the molecule for reduction.
-
Asymmetric Reduction: The oxime is then subjected to asymmetric hydrogenation.
-
In a glass vial, combine 1 equivalent of N-[1-(3-bromophenyl)ethylidene]hydroxylamine, 5 mol% of a chiral catalyst such as RuCl(Cymene)((S)-tol-Binap)Cl, and 5 equivalents of an appropriate additive.[4][9]
-
Add methanol (approx. 70 volumes relative to the oxime) as the solvent.[4][9]
-
Place the vial in a parallel autoclave, pressurize with hydrogen gas to 30 bar, and heat to 90°C for 24 hours.[4][9] The chiral ruthenium complex coordinates to the C=N double bond, directing the hydrogen delivery to one face of the molecule, thereby selectively forming the (R)-enantiomer.
-
-
Workup and Analysis: After cooling, the reaction mixture is diluted with isopropanol. The enantiomeric excess (ee) and purity are determined by chiral High-Performance Liquid Chromatography (HPLC).[4][9]
Figure 1. Synthetic workflow from ketone to chiral amine.
Chiral Resolution: Isolating Enantiomers from a Racemic Mixture
When an asymmetric synthesis is not feasible or desired, chiral resolution offers a robust method to separate a racemic mixture.[10] The most common technique is the crystallization of diastereomeric salts.[11]
This method involves reacting the racemic amine with a single enantiomer of a chiral acid (a "resolving agent"). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. This difference allows one diastereomer to be selectively crystallized from a suitable solvent, while the other remains in solution. The crystallized salt is then treated with a base to liberate the pure, single-enantiomer amine.
-
Salt Formation: Dissolve the racemic 1-(3-Bromophenyl)ethylamine in a suitable solvent (e.g., ethanol, methanol). Add 0.5 to 1.0 molar equivalents of a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid.[11][12]
-
Selective Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out. The choice of solvent is crucial and often requires screening to achieve efficient separation.
-
Isolation: Collect the crystals by filtration. The purity (diastereomeric excess) can be checked at this stage. Recrystallization may be necessary to improve purity.
-
Liberation of Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine.
-
Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane, ethyl acetate), dry the organic layer, and concentrate under vacuum to yield the enantiomerically enriched amine.
Figure 2. Logical workflow for chiral resolution.
Section 3: Core Reactivity and Derivative Synthesis
The synthetic power of 1-(3-Bromophenyl)ethylamine stems from its two orthogonal reactive sites: the nucleophilic primary amine and the aryl bromide, which is primed for metal-catalyzed cross-coupling reactions.
N-Functionalization: Leveraging the Nucleophilic Amine
The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile.[13] It readily reacts with electrophiles to form a wide variety of amides, carbamates, sulfonamides, and secondary or tertiary amines.
This reaction forms a stable amide bond, a common linkage in pharmaceuticals.
-
Dissolve 1-(3-Bromophenyl)ethylamine (1 eq.) and a base like triethylamine (1.2 eq.) in a solvent such as dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add an acyl chloride (e.g., acetyl chloride, 1.1 eq.).[13]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove the triethylamine hydrochloride salt and isolate the N-acylated product.
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, rendering them non-nucleophilic to allow for subsequent reactions elsewhere in the molecule.[14][15]
-
Dissolve (S)-1-(3-Bromophenyl)ethylamine (1 eq.) in a suitable solvent like tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base such as triethylamine (1.2 eq.).
-
Stir at room temperature. The reaction is typically complete within a few hours.
-
Remove the solvent under reduced pressure and purify the resulting tert-butyl (1S)-1-(3-bromophenyl)ethylcarbamate, often by chromatography.
Figure 3. N-Functionalization pathways.
C-C and C-N Bond Formation via Cross-Coupling
The bromine atom on the phenyl ring is a key functional group for forming new carbon-carbon or carbon-nitrogen bonds using palladium-catalyzed cross-coupling reactions. This capability dramatically expands the molecular diversity that can be achieved from this single building block.
This reaction is one of the most powerful methods for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester.[16]
-
In a reaction vessel, combine the N-protected 1-(3-Bromophenyl)ethylamine derivative (1 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₃PO₄ or K₂CO₃ (2-3 eq.).[16]
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).[16]
-
De-gas the mixture by bubbling nitrogen or argon through it to remove oxygen, which can deactivate the catalyst.
-
Heat the reaction mixture (e.g., to 95-100°C) for several hours until the starting material is consumed.
-
After cooling, perform an extractive workup and purify the biaryl product by column chromatography.
The Ullmann reaction is a classic method for forming C-N bonds, coupling the aryl bromide with an amine or N-heterocycle, typically using a copper catalyst.[5]
-
Combine (S)-1-(3-Bromophenyl)ethylamine (1 eq.), an N-H containing heteroarene (e.g., carbazole, 1.2 eq.), copper(I) iodide (CuI, 10-20 mol%) as the catalyst, and a base such as K₂CO₃ (2 eq.).
-
Add a high-boiling polar aprotic solvent like DMF or DMSO.
-
Heat the reaction at an elevated temperature (e.g., 120-150°C) under an inert atmosphere.
-
Upon completion, cool the mixture, dilute with water, and extract the product. Purify as needed.
Figure 4. Cross-coupling strategies from the bromophenyl moiety.
Section 4: Potential Research Applications and Therapeutic Targets
The true value of 1-(3-Bromophenyl)ethylamine is realized in its application as a starting point for the synthesis of novel, biologically active molecules. Its structure provides an excellent foundation for library synthesis and lead optimization campaigns.
Scaffold for CNS-Active Agents
The phenethylamine core is a well-established pharmacophore for targets in the central nervous system (CNS). By using 1-(3-Bromophenyl)ethylamine, medicinal chemists can access novel chemical space. For instance, Suzuki coupling could be used to introduce diverse aryl or heteroaryl groups at the 3-position, which could interact with specific sub-pockets in receptors or enzymes. N-alkylation or N-acylation could then be used to modulate properties like polarity, basicity, and receptor affinity, tailoring the molecule for targets such as dopamine transporters, serotonin receptors, or novel psychiatric drug targets.
Precursor for Cardiovascular Drugs
Research into tetrahydroisoquinoline derivatives has shown promise in developing anti-arrhythmic agents that act as calcium channel blockers.[17] 1-(3-Bromophenyl)ethylamine is an ideal precursor for synthesizing such scaffolds via reactions like the Pictet-Spengler or Bischler-Napieralski cyclizations after appropriate N-functionalization. A study on 1-(3′-bromophenyl)-heliamine, a synthetic tetrahydroisoquinoline, highlights the potential of this molecular framework in cardiovascular medicine.[17]
Probes for Epigenetic Targets
Many inhibitors of epigenetic reader proteins, such as the bromodomain and extra-terminal domain (BET) family (e.g., BRD4), feature a core aromatic ring that binds to a key recognition site.[18] The 1-(3-Bromophenyl)ethylamine scaffold can be elaborated to mimic these interactions. The ethylamine portion can be used to attach solubilizing groups or vectors to target specific cellular compartments, while the bromophenyl ring can be diversified via cross-coupling to optimize binding affinity and selectivity for a specific bromodomain.
Development of Novel Antibacterial Agents
There is a constant need for new antibacterial agents to combat resistance. Novel scaffolds are essential in this search. The 3-arylcoumarin scaffold, for example, has been investigated for antibacterial activity.[19] 1-(3-Bromophenyl)ethylamine can be used to synthesize related structures, such as 3-aryl-dihydroquinolones or other complex heterocycles, where the substituted phenyl ring derived from the starting material plays a key role in the molecule's interaction with bacterial targets.
Section 5: Safety and Handling
1-(3-Bromophenyl)ethylamine and its structural analogs are corrosive and require careful handling to ensure personnel safety.[20][21]
| Hazard | Description | Precautionary Codes | Source(s) |
| Acute Toxicity | Harmful if swallowed. | H302 | [7][14] |
| Skin Corrosion | Causes severe skin burns. | H314 | [20][21] |
| Eye Damage | Causes serious eye damage. | H318 | |
| Sensitization | May cause an allergic skin reaction. | H317 | [7] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. | H411 |
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[20]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (inspect before use), tightly fitting safety goggles, and a face shield. A lab coat is mandatory.
-
Safe Handling: Avoid contact with skin, eyes, and clothing.[20] Avoid inhaling vapor or mist. Wash hands thoroughly after handling.
-
Spills: In case of a spill, evacuate the area. Use personal protective equipment and contain the spill with absorbent material. Prevent the product from entering drains.
Storage and Stability
-
Conditions: Keep the container tightly closed in a dry, well-ventilated place.
-
Atmosphere: The compound is air-sensitive and should be stored under an inert gas (e.g., nitrogen or argon).[2]
-
Incompatibilities: Avoid strong oxidizing agents.
Section 6: Conclusion and Future Outlook
1-(3-Bromophenyl)ethylamine is more than a simple chemical reagent; it is a strategic starting material that enables access to vast and diverse chemical space. Its dual reactivity, combined with its inherent chirality, makes it an exceptionally powerful tool for medicinal chemists and researchers in drug discovery. The protocols and applications outlined in this guide demonstrate its utility in constructing complex molecules through robust and well-understood chemical transformations.
Future research will likely see this building block employed in the synthesis of libraries for high-throughput screening against new biological targets. Its application in fragment-based drug design, where the bromophenyl or ethylamine fragments can be elaborated based on initial screening hits, also holds significant promise. As synthetic methodologies continue to advance, the potential for 1-(3-Bromophenyl)ethylamine to serve as a cornerstone in the development of the next generation of therapeutics will only continue to grow.
Section 7: References
-
PubChem. (n.d.). 1-(3-Bromophenyl)ethanamine. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF N-(1-(4-BROMOPHENYL)VINYL)ACETAMIDE. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved February 14, 2026, from [Link]
-
Speciality Chemicals Magazine. (2026, January 24). The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromophenethylamine. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved February 14, 2026, from [Link]
-
Science|Business. (2022, September 6). ETH Zurich: New reaction facilitates drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. Retrieved February 14, 2026, from [Link]
-
MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved February 14, 2026, from [Link]
-
Xi, R., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Pharmaceuticals, 15(12), 1494. Retrieved from [Link]
-
Filippakopoulos, P., & Knapp, S. (2014). Targeting Bromodomains: Epigenetic Readers of Lysine Acetylation. Nature Reviews Drug Discovery, 13(5), 337–356. Retrieved from [Link]
-
Nocentini, A., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 733. Retrieved from [Link]
-
Matos, M. J., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 18(2), 1456-1469. Retrieved from [Link]
-
Clark, J. (n.d.). Amines as nucleophiles. Chemguide. Retrieved February 14, 2026, from [Link]
-
LibreTexts Chemistry. (2023, January 22). Preparation of Amines. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. (R)-1-(3-Bromophenyl)ethylamine, ChiPros , 99%, ee 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 3. 2-(3-Bromophenyl)ethylamine | 58971-11-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. (R)-1-(3-Bromophenyl)ethylamine | 176707-77-0 [chemicalbook.com]
- 5. (S)-1-(3-Bromophenyl)ethylamine | 139305-96-7 [chemicalbook.com]
- 6. 1-(3-Bromophenyl)ethanamine | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-1-(3-Bromophenyl)ethanamine | 176707-77-0 [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. onyxipca.com [onyxipca.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. (S)-N-Boc-1-(3-bromophenyl)ethylamine | 477312-85-9 [sigmaaldrich.com]
- 15. 477312-85-9|(S)-N-Boc-1-(3-bromophenyl)ethylamine|BLD Pharm [bldpharm.com]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. 3-Bromophenethylamine | C8H10BrN | CID 7021736 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Homologs and Analogs of 1-(3-Bromophenyl)ethylamine
Executive Summary
1-(3-Bromophenyl)ethylamine, commonly referred to in literature as 3-Bromoamphetamine (3-BA) or meta-bromoamphetamine, represents a critical scaffold in the study of monoamine transporter structure-activity relationships (SAR). Unlike its highly neurotoxic para-substituted isomer (4-BA), the meta-substituted variant offers a distinct pharmacological profile characterized by non-selective monoamine release with altered neurotoxic potential.
This guide provides a rigorous analysis of 3-BA, its positional homologs, and functional analogs. It details the mechanistic divergence driven by halogen positioning, provides validated synthesis protocols, and establishes a framework for differentiating these compounds in forensic and research settings.
Structural Classification & Chemical Identity
The core scaffold is the phenethylamine backbone with a chiral center at the
IUPAC Name: 1-(3-Bromophenyl)ethan-1-amine
Common Name: 3-Bromoamphetamine (3-BA)
Molecular Formula:
Homologs and Analogs Matrix
The biological activity of this scaffold is highly sensitive to the position of the bromine atom and the length of the N-alkyl chain.
| Compound | Common Name | Substitution Position | N-Substitution | Key Pharmacological Feature |
| 1-(3-Bromophenyl)ethylamine | 3-BA | Meta (3) | None | Mixed DA/5-HT Releaser |
| 1-(4-Bromophenyl)ethylamine | 4-BA | Para (4) | None | High Serotonergic Neurotoxicity |
| 1-(2-Bromophenyl)ethylamine | 2-BA | Ortho (2) | None | Reduced Potency (Steric Hindrance) |
| N-Methyl-1-(3-bromophenyl)ethylamine | 3-BMA | Meta (3) | Methyl | Increased Lipophilicity |
| 1-(3-Fluorophenyl)ethylamine | 3-FA | Meta (3) | None (F analog) | Balanced DA/NE/5-HT Release |
| 1-(3-Chlorophenyl)ethylamine | 3-CA | Meta (3) | None (Cl analog) | High 5-HT Affinity |
Pharmacology & Structure-Activity Relationships (SAR)
The "Para-Substituent" Toxicity Rule
A critical distinction in this chemical class is the correlation between para-halogenation and serotonergic neurotoxicity.
-
Para-Substitution (4-BA, 4-CA): High affinity for the Serotonin Transporter (SERT). These compounds are transported into the neuron where they cause rapid depletion of 5-HT and long-term destruction of tryptophan hydroxylase (TPH) terminals.
-
Meta-Substitution (3-BA, 3-CA): While still active as monoamine releasers, meta-isomers generally exhibit reduced neurotoxic potential compared to their para counterparts. The steric placement at the 3-position alters the binding mode within the SERT vestibule, reducing the efficacy of the neurotoxic mechanism.
Mechanism of Action: Monoamine Release
3-BA acts as a substrate-type releaser at the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.
-
Translocation: The molecule enters the presynaptic terminal via the transporter.[1]
-
VMAT2 Interaction: It disrupts the Vesicular Monoamine Transporter 2 (VMAT2), causing leakage of neurotransmitters from synaptic vesicles into the cytosol.
-
Reverse Transport: Cytosolic accumulation triggers TAAR1 (Trace Amine-Associated Receptor 1) signaling, reversing the transporter flux and pumping neurotransmitters into the synaptic cleft.
Visualization: SAR Decision Tree
The following diagram illustrates the functional divergence based on halogen positioning.
Figure 1: SAR logic flow demonstrating how halogen positioning dictates the toxicity profile of halogenated amphetamines.
Synthesis Protocols
Two primary routes are established for the synthesis of 1-(3-Bromophenyl)ethylamine. Method A is preferred for laboratory-scale purity, while Method B is a robust industrial standard.
Method A: Reductive Amination via Oxime (Catalytic Route)
This method avoids the use of unstable nitro-intermediates and allows for stereoselective adaptation if chiral catalysts are used.
Reagents:
-
Hydroxylamine Hydrochloride (
) -
Sodium Acetate (
) -
Reducing Agent: Hydrogen (
) with Raney Nickel or (Lithium Aluminum Hydride)
Protocol:
-
Oxime Formation:
-
Dissolve 3-Bromoacetophenone (10 mmol) in Ethanol (30 mL).
-
Add an aqueous solution of
(15 mmol) and (15 mmol). -
Reflux for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2) until ketone disappears.
-
Evaporate solvent, extract with DCM, and dry to yield 1-(3-bromophenyl)ethanone oxime.
-
-
Reduction:
-
Dissolve the oxime in dry THF.
-
Caution: Slowly add
(4 equivalents) at 0°C under Argon atmosphere. -
Reflux for 4–6 hours.[3]
-
Quench carefully with Glauber’s salt (
) or Fieser workup.
-
-
Purification:
-
Filter the aluminum salts. Acidify filtrate with HCl gas to precipitate 1-(3-Bromophenyl)ethylamine Hydrochloride.
-
Recrystallize from Isopropanol/Ether.
-
Method B: The Henry Reaction (Nitroalkene Route)
This is the classic "nitrostyrene" route, adaptable for various analogs.
Protocol:
-
Condensation:
-
React 3-Bromobenzaldehyde with Nitroethane in glacial acetic acid using Ammonium Acetate catalyst.
-
Heat to 80°C for 4 hours to yield 1-(3-bromophenyl)-2-nitropropene.
-
Crystallize the yellow nitroalkene solid.
-
-
Reduction:
-
Reduce the nitroalkene using
/ (mild) or (strong) to the amine.
-
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthesis workflow for the Oxime Reductive Amination route.
Analytical Differentiation (Forensic Validation)
Differentiating 3-BA from its neurotoxic isomer 4-BA is critical. Standard Mass Spectrometry (GC-MS) fragmentation patterns are similar (Base peak m/z 44 for
| Analytical Method | 3-BA (Meta) Characteristic | 4-BA (Para) Characteristic |
| GC-MS (EI) | Molecular ion ( | Identical fragmentation. Requires derivatization (e.g., TFA) for separation. |
| FT-IR | 690 cm⁻¹ and 780 cm⁻¹ (meta-substituted benzene ring bending). | 820 cm⁻¹ (para-substituted benzene ring bending). |
| NMR ( | Aromatic region: Complex multiplet (ABCD system). | Aromatic region: Symmetric AA'BB' doublet pair. |
References
-
Fuller, R. W., et al. (1975).[5][6][7] Comparison of 4-chloro-, 4-bromo- and 4-fluoroamphetamine in rats: Drug levels in brain and effects on brain serotonin metabolism.[5][6] Neuropharmacology.[5][6][7] Link
-
PubChem. (2025).[8][4] 1-(3-Bromophenyl)ethanamine (Compound Summary). National Library of Medicine. Link
-
Cayman Chemical. (2024). 3-Bromoamphetamine (hydrochloride) Product Information.[4][9][10][11]Link
-
Rickli, A., et al. (2015).[1][12] Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones.[1][13] European Neuropsychopharmacology. Link
-
BenchChem. (2025).[3] Synthesis Protocols for Bromophenyl Derivatives.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Bromoamphetamine | C9H12BrN | CID 15061891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. para-Bromoamphetamine [medbox.iiab.me]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1-(3-Bromophenyl)ethanamine | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. (S)-N-Boc-1-(3-bromophenyl)ethylamine | 477312-85-9 [sigmaaldrich.com]
- 11. 2,5-Dimethoxy-4-bromoamphetamine - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones [frontiersin.org]
- 13. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"analytical techniques for 1-(3-Bromophenyl)ethylamine" characterization
Application Note: Comprehensive Characterization of 1-(3-Bromophenyl)ethylamine
Abstract
1-(3-Bromophenyl)ethylamine (CAS: 74877-08-0 for racemate) is a critical chiral building block in pharmaceutical synthesis. Its characterization presents three distinct analytical challenges: (1) confirming the meta-substitution pattern of the bromine, (2) validating the isotopic signature of the halogen, and (3) quantifying the enantiomeric excess (
Part 1: Structural Confirmation (Spectroscopy)
Nuclear Magnetic Resonance (NMR)
Objective: To confirm the meta-position of the bromine atom and the integrity of the ethylamine chain.
Causality & Logic: The meta-substitution creates a unique symmetry breaking in the aromatic region. Unlike para-substitution (which yields a symmetric AA'BB' system), the meta-isomer produces four distinct aromatic protons.
Protocol:
-
Solvent: Dissolve 10 mg of sample in 0.6 mL of
(Chloroform-d) or .-
Note:
is preferred for resolution; is required if analyzing the hydrochloride salt.
-
-
Instrument: 400 MHz or higher.
-
Acquisition: 16 scans, 30° pulse angle, 2s relaxation delay.
Expected Data & Interpretation:
| Region | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| Aliphatic | ~1.35 | Doublet ( | 3H | Coupled to the chiral methine ( | |
| Aliphatic | ~4.10 | Quartet ( | 1H | The chiral center; shifts downfield due to amine and aryl ring. | |
| Aromatic | ~7.15 - 7.25 | Triplet ( | 1H | Ar-H (5) | The proton between the two unsubstituted carbons. |
| Aromatic | ~7.30 - 7.40 | Doublet ( | 2H | Ar-H (4, 6) | Protons adjacent to the bromine or the alkyl group. |
| Aromatic | ~7.55 | Singlet ( | 1H | Ar-H (2) | Critical Identifier: The isolated proton between the alkyl group and Br. |
Mass Spectrometry (MS)
Objective: To verify the presence of Bromine via its specific isotopic signature.
Trustworthiness Check: The mass spectrum must exhibit the "Twin Peak" effect. Bromine exists naturally as
Protocol:
-
Method: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).
-
Direct Infusion: 10 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid.
Diagnostic Criteria:
-
Base Peak:
at and . -
Isotope Ratio: The intensity of the
200 peak must be approximately equal (1:1 ratio) to the 202 peak. -
Failure Mode: If the ratio is 3:1, the sample contains Chlorine, not Bromine. If the peaks are not separated by 2 amu, the halogen is absent.
Part 2: Chromatographic Purity (Achiral & Chiral)
Workflow Visualization
The following diagram outlines the decision tree for method selection, ensuring efficient use of resources.
Figure 1: Analytical workflow prioritizing chemical purity assessment before chiral method development to prevent impurity interference.
Achiral HPLC (Chemical Purity)
Objective: Quantify synthesis by-products (e.g., unreacted 3-bromoacetophenone).
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic).
-
Why Acidic? Amines tail badly on silica. TFA protonates the amine (
), preventing interaction with silanols and sharpening the peak.
Chiral HPLC (Enantiomeric Purity)
Objective: Separate the (
Method Strategy: Primary amines often resolve well on Crown Ether columns (specifically designed for ammonium ions) or Amylose-based columns (interaction with carbamate linkages).
Recommended Protocol (Polysaccharide Mode):
-
Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV 254 nm.
Critical Insight (The "DEA" Rule):
Never run a chiral amine separation in normal phase without a basic modifier (DEA or TEA). The modifier blocks active sites on the stationary phase. Without it, the peaks will broaden, and resolution (
Protocol (Crown Ether Mode - Alternative):
-
Column: Crownpak CR(+) (Chiral crown ether).
-
Mobile Phase: Perchloric acid pH 1.5 (aqueous).
-
Mechanism: The ammonium ion (
) complexes inside the crown ether "cage." This requires the amine to be protonated (low pH).
Part 3: Method Validation (ICH Q2(R1) Grounding)
To ensure the trustworthiness of the data, the following validation parameters must be assessed (ICH Q2(R1)):
| Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | Resolution ( | Inject racemate. Ensure baseline separation of R and S peaks. |
| Linearity | 5 concentrations (50% to 150% of target). | |
| Precision | RSD < 2.0% | 6 replicate injections of the standard. |
| LOD/LOQ | S/N > 3 (LOD), > 10 (LOQ) | Dilute sample until signal-to-noise ratio matches criteria. |
Chiral Method Development Strategy
The following diagram illustrates the logic for selecting the correct chiral column.
Figure 2: Decision matrix for chiral column selection based on sample solubility and mobile phase compatibility.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2][3][4] [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16785764, 1-(3-Bromophenyl)ethanamine.[3][Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection.[Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry (Bromine Signature).[Link]
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. 1-(3-Bromophenyl)ethanamine | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Application Notes & Protocols: Preparation of 1-(3-Bromophenyl)ethylamine Solutions for Research Applications
Introduction
1-(3-Bromophenyl)ethylamine is a versatile primary amine of significant interest in synthetic chemistry and drug development. Its structure, featuring a chiral center and a functionalizable brominated aromatic ring, makes it a valuable molecular building block.[1][2] The compound is widely utilized in two primary capacities: as a chiral resolving agent for the separation of racemic acids through the formation of diastereomeric salts, and as a precursor in multi-step organic syntheses, where the bromo- and amino-moieties serve as handles for diverse chemical transformations.[3][4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 1-(3-Bromophenyl)ethylamine solutions. It outlines detailed protocols, safety procedures, and the scientific rationale behind critical experimental choices to ensure accuracy, reproducibility, and safety in the laboratory.
PART 1: Physicochemical Properties & Critical Safety Data
Before handling 1-(3-Bromophenyl)ethylamine, it is imperative to be familiar with its properties and associated hazards. The following table summarizes essential data compiled from safety data sheets and chemical repositories.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀BrN | [7][8][9] |
| Molecular Weight | 200.08 g/mol | [7][8][9] |
| Appearance | Light yellow to yellow liquid | [10][11][12] |
| Key Hazards | Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Toxic to aquatic life. | [12] |
| Signal Word | Danger | [12][13] |
| Storage Conditions | Store in a cool, dark, dry, well-ventilated place under an inert atmosphere. Keep container tightly sealed. Air sensitive. | [11][13] |
PART 2: Pre-Protocol Considerations: Solvent Selection & Stability
The choice of solvent is dictated by the downstream application. The inherent chemical nature of 1-(3-Bromophenyl)ethylamine—a chiral amine with poor water solubility—governs these decisions.[3]
Causality Behind Solvent Choices:
-
For Synthetic Reactions & Chiral Resolutions: Aprotic or protic organic solvents are preferred. The selection depends on the specific reaction conditions.
-
Methanol/Ethanol/Isopropanol: These protic solvents are often used in synthetic procedures involving this compound.[7][8] They are effective at dissolving both the amine and many corresponding chiral acids for resolution.
-
Toluene/Dichloromethane: These aprotic solvents are suitable for reactions where protic solvents would interfere, such as certain coupling reactions or when working with moisture-sensitive reagents.
-
-
For High-Concentration Stock Solutions (e.g., for screening):
-
Dimethyl Sulfoxide (DMSO) & N,N-Dimethylformamide (DMF): These polar aprotic solvents have excellent solvating power and are ideal for creating high-concentration stocks (e.g., 100 mM to 1 M). These stocks can then be easily diluted into aqueous buffers for biological assays, though care must be taken regarding final solvent concentration.
-
-
Aqueous Incompatibility: 1-(3-Bromophenyl)ethylamine is immiscible with water and should not be prepared in aqueous buffers directly.[3] For applications requiring an aqueous environment, a concentrated stock in a miscible organic solvent like DMSO should be prepared first.
Stability & Handling Insights:
-
Air Sensitivity: The amine functionality can be susceptible to oxidation. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or sensitive reactions.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates, as these can lead to vigorous and potentially hazardous reactions.[12]
-
Storage: For long-term stability, store the neat compound and any prepared solutions in a tightly sealed container, protected from light, in a cool, dry environment.[11] Storing under an inert gas is best practice.[11]
PART 3: Experimental Protocols
The following protocols provide step-by-step instructions for common applications. All procedures must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Protocol 3.1: Preparation of a 1 Molar (1 M) Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution suitable for dilution in subsequent experiments.
Materials:
-
1-(3-Bromophenyl)ethylamine (racemic, R-, or S-enantiomer)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Glass volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Glass Pasteur pipette or syringe
-
Appropriate PPE (lab coat, safety goggles, nitrile gloves)
Procedure:
-
Tare the Volumetric Flask: Place the clean, dry 10 mL volumetric flask on the analytical balance and tare the weight.
-
Calculate Required Mass: Determine the mass of 1-(3-Bromophenyl)ethylamine needed.
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 1.0 mol/L × 0.010 L × 200.08 g/mol = 2.0008 g
-
-
Weigh the Compound: Carefully add approximately 2.00 g of 1-(3-Bromophenyl)ethylamine directly into the tared volumetric flask using a glass pipette or syringe. Record the exact mass added.
-
Recalculate Final Concentration: Adjust the target concentration based on the actual mass added. This ensures the highest accuracy.
-
Actual Molarity (mol/L) = Mass Added (g) / (Molecular Weight ( g/mol ) × Volume (L))
-
-
Add Solvent: Add approximately 5-7 mL of anhydrous DMSO to the flask. Gently swirl the flask to dissolve the compound completely.
-
Bring to Final Volume: Once fully dissolved, carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
-
Homogenize: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Label and Store: Transfer the solution to a properly labeled storage vial (amber glass is recommended). The label should include the compound name, exact concentration, solvent, date, and your initials. Store at room temperature, under an inert atmosphere, and protected from light.[11]
Protocol 3.2: Preparation of a Solution for Chiral Resolution (Stoichiometric Basis)
This protocol outlines the preparation of a solution for use as a chiral resolving agent, where molar equivalents are critical.
Materials:
-
(S)- or (R)-1-(3-Bromophenyl)ethylamine
-
Racemic chiral acid to be resolved
-
Appropriate solvent (e.g., methanol, ethanol)
-
Glass reaction vessel (e.g., Erlenmeyer flask)
-
Stir plate and magnetic stir bar
Procedure:
-
Determine Moles of Racemic Acid: Weigh the racemic acid and calculate the number of moles.
-
Moles of Acid = Mass of Acid (g) / MW of Acid ( g/mol )
-
-
Calculate Required Molar Equivalents: For chiral resolution, a starting point of 0.5 to 1.0 molar equivalents of the resolving agent is common.[6]
-
Target Moles of Amine = Moles of Acid × Desired Molar Equivalent (e.g., 0.5)
-
-
Calculate Required Mass of Amine: Convert the target moles of 1-(3-Bromophenyl)ethylamine to mass.
-
Mass of Amine (g) = Target Moles of Amine × 200.08 g/mol
-
-
Prepare the Acid Solution: In the reaction vessel, dissolve the weighed racemic acid in a calculated volume of the chosen solvent. Begin stirring.
-
Add the Resolving Agent: Carefully weigh and add the calculated mass of 1-(3-Bromophenyl)ethylamine to the stirring solution of the racemic acid.
-
Facilitate Crystallization: The formation of the less soluble diastereomeric salt may occur spontaneously or require changes in temperature (cooling) or concentration (slow evaporation) to induce crystallization.
-
Isolate and Analyze: Once crystals have formed, they can be isolated by filtration. The enantiomeric excess of the resolved material should be confirmed by an appropriate analytical technique, such as chiral HPLC.
PART 4: Experimental Workflow Visualization
The following diagram illustrates the logical workflow for preparing a 1-(3-Bromophenyl)ethylamine solution, from defining the objective to final storage.
Caption: Workflow for preparing 1-(3-Bromophenyl)ethylamine solutions.
PART 5: Mandatory Safety & Handling Procedures
Handling 1-(3-Bromophenyl)ethylamine requires strict adherence to safety protocols to mitigate risks of chemical burns, allergic reactions, and toxicity.
-
Engineering Controls: All handling of the neat compound and its solutions must occur within a properly functioning chemical fume hood to prevent inhalation of vapors.[14] A safety shower and eyewash station must be readily accessible.[14]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles and a face shield (8-inch minimum).
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[14]
-
-
Spill & Waste Disposal:
-
In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal. Do not allow the product to enter drains.
-
Dispose of all waste materials and contaminated PPE in accordance with local, state, and federal regulations.
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[12][13]
-
If on Skin: Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12][13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12][13]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][13]
-
References
- Current time information in Toronto, CA. Google. Retrieved February 14, 2026.
-
SAFETY DATA SHEET. 3B Scientific (Wuhan) Corp. (2025, September 12). Retrieved February 14, 2026, from [Link]
-
Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Retrieved February 14, 2026, from [Link]
-
Chiral resolution. Wikipedia. Retrieved February 14, 2026, from [Link]
-
1-(3-Bromophenyl)ethanamine. PubChem, National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
-
Solubility for Common Extractable Compounds. Eurofins. Retrieved February 14, 2026, from [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. (2020, October 23). Retrieved February 14, 2026, from [Link]
-
Chiral Resolution Screening | Solid State. Onyx Scientific. Retrieved February 14, 2026, from [Link]
-
Common Organic Solvents: Table of Properties. University of Wisconsin-Madison. Retrieved February 14, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 139305-96-7|(S)-1-(3-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 3. (S)-1-(3-Bromophenyl)ethylamine | 139305-96-7 [chemicalbook.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. onyxipca.com [onyxipca.com]
- 7. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 8. (R)-1-(3-Bromophenyl)ethylamine | 176707-77-0 [chemicalbook.com]
- 9. 1-(3-Bromophenyl)ethanamine | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. (R)-1-(3-Bromophenyl)ethanamine | 176707-77-0 [sigmaaldrich.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chemscene.com [chemscene.com]
"dosing and administration of 1-(3-Bromophenyl)ethylamine" in cellular assays
Application Note: Dosing, Formulation, and Cellular Profiling of 1-(3-Bromophenyl)ethylamine
Executive Summary
1-(3-Bromophenyl)ethylamine (CAS: 23953-29-9 for racemic; specific enantiomers vary) represents a critical scaffold in Fragment-Based Drug Discovery (FBDD). Structurally, it is a halogenated phenethylamine derivative, serving as a pharmacophore for monoamine transporters, Trace Amine-Associated Receptors (TAARs), and a chiral building block for kinase inhibitors.
However, its physicochemical properties—specifically the combination of a basic primary amine (
This guide provides a validated workflow for solubilization, dosing, and differentiating specific target engagement from off-target cytotoxicity driven by lysosomotropism.
Physicochemical Profile & Formulation Strategy
Before dosing, the compound's state (Free Base vs. Hydrochloride Salt) dictates the solvent strategy. The free base is an oily liquid prone to carbonate formation upon air exposure; the hydrochloride salt is a stable solid.
Table 1: Physicochemical Properties & Solubility
| Property | Value (Approx.) | Impact on Assay |
| Molecular Weight | 200.08 g/mol | Low MW facilitates rapid membrane permeability. |
| cLogP | ~2.5 | Moderately lipophilic; prone to binding serum albumin. |
| pKa (Amine) | ~9.2 | >99% protonated (cationic) at physiological pH (7.4). |
| Solubility (Free Base) | High in DMSO/EtOH | Miscible in organic solvents; poor water solubility. |
| Solubility (HCl Salt) | High in Water/DMSO | Preferred for aqueous stock preparation. |
Protocol A: Stock Solution Preparation
Objective: Create a stable 10 mM stock solution free of aggregates.
-
Determine Form: Check the Certificate of Analysis.
-
If HCl Salt: Dissolve directly in DMSO or Milli-Q Water .
-
If Free Base: Dissolve in 100% DMSO . Do not use water initially, as the oil will form micelles rather than a true solution.
-
-
Concentration: Target 10 mM .
-
Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.
-
-
Storage: Aliquot into amber glass vials (bromine is light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
DOT Diagram 1: Formulation Decision Tree
Caption: Decision logic for solubilizing the amine based on its salt form to prevent precipitation in aqueous buffers.
Cellular Assay Protocols
Protocol B: Dosing & Serial Dilution (The "Shift" Method)
Lipophilic amines often exhibit "sticky" behavior. A standard serial dilution in a plastic plate can lead to loss of potency due to adsorption to the plastic walls.
The "Shift" Technique:
-
Plate Material: Use Polypropylene (PP) plates for intermediate dilutions. Do not use Polystyrene (PS) until the final cell plate.
-
Dilution Buffer: Use PBS + 0.1% BSA (Bovine Serum Albumin). The BSA acts as a carrier protein to keep the lipophilic amine in solution and prevent it from sticking to the plastic.
-
Step-by-Step:
-
Prepare 10 mM stock in DMSO.
-
Perform 1:3 serial dilution in PP plate using PBS/BSA.
-
Transfer 5 µL of diluted compound to the cell plate containing 45 µL media (1:10 dilution).
-
Protocol C: Differentiating Target Activity from Lysosomal Trapping
Scientific Rationale: Because 1-(3-Bromophenyl)ethylamine is a CAD, it will passively diffuse into cells, become protonated in the acidic lysosome (pH 4.5), and become trapped. This causes lysosomal swelling (vacuolization) which mimics cytotoxicity or induces phospholipidosis, potentially generating false positives in viability assays.
Validation Assay: LysoTracker Competition
Reagents:
-
LysoTracker™ Red DND-99 (Invitrogen/Thermo).
-
Ammonium Chloride (
) - Lysosomal pH neutralizer. -
Hoechst 33342 (Nuclear stain).
Procedure:
-
Seed Cells: Plate HeLa or HepG2 cells (5,000/well) in a 96-well black/clear-bottom plate. Incubate 24h.
-
Pre-treatment (Control Arm): Treat half the wells with 10 mM
for 30 mins. This raises lysosomal pH, preventing trapping. -
Compound Dosing: Dose 1-(3-Bromophenyl)ethylamine (0.1 µM – 100 µM) for 4 hours.
-
Staining: Add LysoTracker Red (50 nM final) and Hoechst (1 µg/mL) for the last 30 mins.
-
Imaging: Wash 3x with PBS. Image on High-Content Imager (Ex/Em: 577/590 nm).
-
Analysis:
DOT Diagram 2: Lysosomal Trapping Mechanism
Caption: Mechanism of ion trapping. The uncharged amine permeates the membrane but becomes protonated and trapped in the acidic lysosome.
Functional Assay: GPCR (Calcium Flux)
Given the phenethylamine structure, this molecule likely interacts with biogenic amine receptors (5-HT, Dopamine, Adrenergic).
Protocol:
-
Cell Line: CHO-K1 or HEK293 stably expressing the target receptor (e.g., 5-HT2A) and
(promiscuous G-protein to force Calcium coupling). -
Dye Loading: Incubate cells with Fluo-4 AM or Calcium 6 dye in HBSS buffer + 2.5 mM Probenecid (to prevent dye efflux) for 60 mins at 37°C.
-
Baseline: Measure fluorescence for 10 seconds (FLIPR or FlexStation).
-
Injection: Inject 1-(3-Bromophenyl)ethylamine (5x concentration).
-
Read: Measure kinetics for 120 seconds.
-
Data: Calculate
(Peak fluorescence minus baseline over baseline).
Safety Note: If the compound shows activity in the parental cell line (Null vector), it is likely inducing calcium release from intracellular stores via lysosomal disruption (see Protocol C), not receptor activation.
Troubleshooting & FAQ
| Observation | Probable Cause | Corrective Action |
| Compound precipitates upon adding to media. | "Crash out" due to low aqueous solubility of the free base. | Pre-dilute in DMSO to 100x, then slowly add to vortexing media. Ensure <0.5% final DMSO. |
| High toxicity in Null cells. | Lysosomotropism or detergent-like membrane disruption. | Run the LysoTracker assay (Protocol C). Reduce incubation time. |
| Variability between batches. | Enantiomeric purity. | 1-(3-Bromophenyl)ethylamine is chiral.[4] Ensure you are using the correct isomer (R vs S) or consistent Racemate. |
| Yellowing of stock solution. | Oxidation/Bromine degradation. | Discard stock. Prepare fresh from powder. Store under Nitrogen/Argon. |
References
-
Duvvuri, M., & Krise, J. P. (2005).[2] Intracellular drug sequestration events: novel mechanisms of drug distribution and resistance. Expert Opinion on Drug Metabolism & Toxicology, 1(1), 71-84. Link
-
Kazmi, F., et al. (2013). Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells). Drug Metabolism and Disposition, 41(4), 897-905. Link
-
Thermo Fisher Scientific. (n.d.).[4] (R)-1-(3-Bromophenyl)ethylamine Product Specifications and Safety Data Sheet. Link
-
Hitchcock, S. A., et al. (2006). Structure−Activity Relationships of Phthalazinone Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1). Journal of Medicinal Chemistry, 49(23), 6819–6832. (Demonstrates use of the amine as a building block). Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labcompare.com [labcompare.com]
Troubleshooting & Optimization
Technical Support Center: 1-(3-Bromophenyl)ethylamine Synthesis
Ticket ID: #RXN-BrPEA-Opt-09 Subject: Optimization of Reaction Time & Selectivity for 1-(3-Bromophenyl)ethylamine Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
You are encountering kinetic bottlenecks or selectivity issues in the synthesis of 1-(3-Bromophenyl)ethylamine (CAS: 74877-08-0). This molecule presents a specific "trap" for researchers: the meta-bromo substituent is susceptible to hydro-dehalogenation (loss of bromine) under standard hydrogenation conditions, while the steric hindrance of the methyl group often slows imine formation, leading to long reaction times or dimer impurities.
This guide moves beyond standard textbook protocols to address the specific kinetic barriers of this substrate.
Part 1: Triage & Strategy Selection
Before optimizing, confirm your route matches your purity requirements.
Figure 1: Decision matrix for selecting the optimal synthesis route based on stereochemical requirements and available equipment.
Part 2: Chemical Synthesis (Reductive Amination)
Best for: Rapid synthesis of racemic material; overcoming "stalled" reactions.
The Problem: The "Wet" Equilibrium
The reaction of 3-bromoacetophenone with ammonia is an equilibrium process. Water is a byproduct. If water is not removed, the equilibrium favors the ketone, not the imine. Standard drying agents (
The Solution: Titanium Isopropoxide Protocol
We utilize Titanium(IV) isopropoxide [
Optimized Protocol
-
Imine Formation (The Kinetic Bottleneck):
-
Reagents: 3-Bromoacetophenone (1.0 equiv),
(7M in MeOH, 5.0 equiv), (2.0 equiv). -
Condition: Stir under Argon at 25°C for 6–8 hours .
-
Note: The solution will turn viscous.[1] This indicates the formation of the titanium-imine complex.
-
-
Reduction:
-
Reagent:
(1.5 equiv). -
Addition: Cool to 0°C. Add
portion-wise. (Caution: Exothermic). -
Workup: Quench with aqueous
to precipitate . Filter the white solid (titanium salts) before extraction.
-
Troubleshooting Guide (Chemical Route)
| Symptom | Probable Cause | Corrective Action |
| Reaction Time > 24h | Equilibrium stagnation due to water. | Switch to Ti-protocol. The Ti-complex renders the reaction irreversible until reduction. |
| Secondary Amine (Dimer) | Low | Increase |
| Loss of Bromine (Dehalogenation) | Over-active Hydrogenation. | STOP using Pd/C. If using catalytic hydrogenation, switch to Pt/C (Platinum) or Raney Nickel, which are less prone to oxidative addition into the C-Br bond than Palladium [1]. Alternatively, use hydride donors ( |
Part 3: Biocatalytic Synthesis (Transaminases)
Best for: Enantiopure synthesis ((R) or (S) specifically) for drug development.
The Problem: Substrate Inhibition & Solubility
3-Bromoacetophenone is hydrophobic and "bulky" for many wild-type enzymes. High concentrations of the amine donor (Isopropylamine) can deactivate the enzyme.[2][3]
The Solution: DMSO Cosolvent & Equilibrium Shift
Use an
Optimized Protocol
-
System:
-
Substrate: 3-Bromoacetophenone (10–50 mM).
-
Amine Donor: Isopropylamine (IPA) (1.0 M) or L-Alanine (with LDH/GDH recycling system).
-
Cofactor: PLP (Pyridoxal-5'-phosphate) (1 mM).
-
Cosolvent: DMSO (15–20% v/v) . Crucial: Do not exceed 30% DMSO as enzyme stability drops rapidly [2].
-
-
Process Control:
-
pH: Maintain pH 7.5–8.0.
-
Temp: 30°C.
-
Time: 24 hours.[4]
-
Troubleshooting Guide (Biocatalytic Route)
| Symptom | Probable Cause | Corrective Action |
| Conversion < 50% | Thermodynamic Equilibrium. | The byproduct is acetone (if using IPA).[2][3] Remove acetone continuously using N2 sweep or reduced pressure (if enzyme stable) to shift equilibrium [3]. |
| Enzyme Precipitation | Solvent Shock. | Add the ketone dissolved in DMSO slowly to the buffer, not the buffer to the DMSO. |
| No Reaction | Steric Rejection. | The meta-bromo group may clash with the enzyme active site. Screen "Bulky-motif" transaminase kits (Class III |
Part 4: Critical Safety & Purity Analysis
Dehalogenation: The Silent Killer
If you observe a peak at M-79/81 in your Mass Spec, you have formed 1-phenylethylamine (des-bromo).
-
Mechanism: In catalytic hydrogenation (especially with Pd), the C-Br bond is weaker than the C-H bonds of the aromatic ring.
-
Prevention:
-
Avoid
gas; use transfer hydrogenation or borohydrides. -
If
is mandatory, add thiourea or V(V) salts as catalyst poisons to reduce Pd activity toward the halogen [5].
-
Visualizing the Workflow
Figure 2: Parallel workflows for Chemical vs. Biocatalytic synthesis, highlighting critical intermediate steps.
References
-
Ramanathan, A., & Jimenez, L. S. (2010).[5] Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.[5] Synthesis, 2010(2), 217-220.[5] Link
-
Rodrigues, C. J., & Ferrer, M. (2021).[2] ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Catalysts, 11(3), 307. Link
-
Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Guo, F., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, 8(6), 255. Link
-
Boyd, E., et al. (2022). Early-Stage Implementation of ω-Transaminase-Catalyzed Reactions. DTU Chemical Engineering. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
"troubleshooting guide for 1-(3-Bromophenyl)ethylamine" experiments
Current Status: Operational | Support Tier: Level 3 (Senior Application Scientist)
Welcome to the technical support hub for 1-(3-Bromophenyl)ethylamine (CAS: 74877-08-0 / 139305-96-7). This guide addresses the specific chemical behavior of this meta-substituted chiral amine, focusing on enantiomeric resolution, palladium-catalyzed cross-coupling, and stability management.
Module 1: Enantiomeric Purity & Resolution
Context: The most frequent support tickets involve obtaining high enantiomeric excess (ee >99%) from the racemic commercial material.
Q: My enzymatic resolution stopped at 40% conversion. How do I push it to 50%?
A: Premature stalling in Enzymatic Kinetic Resolution (EKR) is typically caused by product inhibition or water accumulation.
The Mechanism:
Candida antarctica Lipase B (CAL-B) selectively acylates the (
Troubleshooting Protocol:
-
Switch Acyl Donors: If using ethyl acetate , switch to isopropyl acetate or ethyl methoxyacetate . The latter is an "irreversible" acyl donor that accelerates the rate significantly [1].
-
Water Activity (
): Ensure the solvent is not too dry. CAL-B requires trace water for structural integrity. Add (0.5 eq) to "buffer" the water activity if using anhydrous toluene or MTBE. -
Temperature: Do not exceed 60°C. While CAL-B is thermostable, the amine is prone to oxidation and racemization at higher temperatures.
Standard Operating Procedure: EKR with CAL-B
Target: Isolation of (R)-1-(3-Bromophenyl)ethylamine
-
Dissolution: Dissolve 10 mmol racemic amine in 50 mL MTBE (Methyl tert-butyl ether).
-
Acyl Donor: Add 5 mmol (0.5 eq) Ethyl Methoxyacetate . Note: Using exactly 0.5 eq prevents over-acylation of the R-enantiomer.
-
Catalyst: Add 200 mg Novozym® 435 (immobilized CAL-B).
-
Incubation: Shake at 30°C for 24 hours. Monitor via Chiral HPLC.[1][2]
-
Workup: Filter enzyme. Wash organic phase with 1M HCl.
-
Aqueous Phase: Contains (
)-amine salt. Basify with NaOH and extract to recover pure ( )-amine. -
Organic Phase: Contains (
)-amide.[3]
-
Visual Workflow: Enzymatic Kinetic Resolution
Figure 1: Selective acylation pathway. The lipase preferentially targets the (S)-enantiomer, allowing high-yield recovery of the (R)-amine.
Module 2: Cross-Coupling (Suzuki-Miyaura)
Context: Users often report catalyst deactivation ("Pd black" formation) when attempting to couple the aryl bromide without protecting the amine.
Q: Why did my Suzuki coupling yield <10%? The starting material is intact.
A: Free primary benzylic amines are notorious catalyst poisons. The amine nitrogen coordinates strongly to the Palladium (Pd) center, displacing the phosphine ligands and shutting down the catalytic cycle (specifically the oxidative addition step) [2].
The Fix: Protection or Ligand Switch
-
Option A (Recommended): Protect the amine as a Boc-carbamate before coupling. This removes the lone pair availability.[4]
-
Option B (Direct): Use a bulky, electron-rich ligand like Buchwald's XPhos or SPhos , which prevents amine coordination through steric hindrance.
Troubleshooting Logic: Suzuki Coupling Failure
Figure 2: Decision tree for diagnosing cross-coupling failures. The meta-bromo position is less activated than para-bromo, requiring robust catalytic systems.
Data Table: Catalyst Performance (3-Bromo Substrate)
Conditions: 1.0 eq Ar-Br, 1.2 eq Ph-B(OH)2, 2.0 eq K3PO4, Toluene/H2O, 90°C
| Catalyst System | Amine State | Yield (%) | Notes |
| Pd(PPh3)4 | Free Amine | 12% | Catalyst poisoning observed. |
| Pd(dppf)Cl2 | Free Amine | 45% | Moderate tolerance, difficult purification. |
| Pd(OAc)2 / SPhos | Free Amine | 88% | Bulky ligand prevents N-coordination. |
| Pd(PPh3)4 | N-Boc Protected | 95% | Standard conditions work perfectly. |
Module 3: Stability & Storage
Context: "My liquid sample turned into a white solid/slush overnight."
Q: Is the white solid an impurity?
A: Likely not. It is the carbamate salt .
1-(3-Bromophenyl)ethylamine is a strong base. Upon exposure to atmospheric
Recovery Protocol:
-
Do not discard.
-
Dissolve the solid in DCM (Dichloromethane).
-
Wash with 1M NaOH (aq). The base will liberate the amine and force
out as sodium carbonate. -
Dry over
and concentrate. -
Prevention: Store under Argon/Nitrogen in a tightly sealed vial at 4°C.
Module 4: Analytical Verification
Context: Distinguishing the enantiomers requires specific chiral stationary phases.[1][2]
Recommended HPLC Method
-
Column: Chiralpak® IA or IC (Immobilized Amylose/Cellulose). Note: Older OD-H columns may degrade with free amines.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Critical: The 0.1% Diethylamine (DEA) is mandatory to suppress tailing of the basic amine [4].
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (Aryl bromide absorption).
Expected Retention:
-
(
)-Enantiomer: ~8.5 min -
(
)-Enantiomer: ~11.2 min (Note: Order may reverse depending on specific column selector; always run a racemate standard first.)
References
-
Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620-17621.
-
Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of Organic Chemistry.
-
BenchChem Technical Data. (2025). 3'-Bromoacetophenone and derivatives: Synthesis and Properties.
-
Phenomenex Application Guide. (2024). Chiral HPLC Separations of Primary Amines.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 1-(3-Bromophenyl)ethylamine and Its Analogs in Asymmetric Synthesis and Chiral Resolution
For researchers, scientists, and professionals in drug development, the selection of a chiral amine is a pivotal decision that can define the success of an asymmetric synthesis or chiral resolution. Among the vast arsenal of available reagents, 1-(3-Bromophenyl)ethylamine stands out as a versatile and effective building block and resolving agent. This guide provides an in-depth technical comparison of 1-(3-Bromophenyl)ethylamine with its structural analogs, supported by experimental data and protocols to inform your selection process.
Introduction: The Significance of Chiral Amines in Synthesis
Chiral amines are indispensable tools in modern organic chemistry and pharmaceutical development.[1] Constituting a significant portion of active pharmaceutical ingredients (APIs), their enantiomeric purity is often critical to therapeutic efficacy and safety.[1][2] Phenylethylamine derivatives, in particular, have a long-standing history as reliable chiral auxiliaries and resolving agents.[3] The strategic placement of substituents on the phenyl ring can profoundly influence the amine's physical properties and reactivity, thereby affecting the efficiency of chiral recognition and diastereoselective transformations.
1-(3-Bromophenyl)ethylamine, with its bromine atom at the meta-position, offers a unique combination of steric and electronic properties that make it a valuable reagent in the synthesis of complex chiral molecules.
Comparative Analysis of 1-(3-Bromophenyl)ethylamine and Its Analogs
The efficacy of a chiral amine in a given application is determined by a combination of factors, including its steric bulk, the electronic nature of its substituents, and its ability to form crystalline diastereomeric salts. To understand the specific advantages of 1-(3-Bromophenyl)ethylamine, we will compare it with its positional isomers, other halogenated analogs, and the parent 1-phenylethylamine.
The Role of the Halogen Substituent in Chiral Resolution
The presence and position of a halogen atom on the phenyl ring of a phenylethylamine can significantly impact its performance as a chiral resolving agent. The primary mechanism of classical chiral resolution involves the formation of diastereomeric salts with a chiral acid.[4] The differential solubility of these salts allows for their separation by fractional crystallization.[4]
The bromine atom in 1-(3-Bromophenyl)ethylamine influences crystal packing and intermolecular interactions, which can lead to more favorable solubility differences between the diastereomeric salts. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, can play a crucial role in the stability and insolubility of one diastereomer.[5] The strength of this interaction is influenced by the nature of the halogen, with bond dissociation energies increasing in the order of I < Br < Cl.[6]
Table 1: Comparison of Physical Properties of Halogenated Phenylethylamines
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Phenylethylamine | 121.18 | 187 | 0.94 |
| 1-(3-Bromophenyl)ethylamine | 200.08 | 96°C/4mm | 1.33 |
| 1-(4-Bromophenyl)ethylamine | 200.08 | 112°C/13mmHg | 1.39 |
| 1-(3-Chlorophenyl)ethylamine | 155.62 | 90-92°C/10mmHg | 1.13 |
Note: Data compiled from various chemical suppliers and databases.[7][8]
The increased molecular weight and density of the brominated analogs compared to 1-phenylethylamine and the chlorinated counterpart can contribute to more ordered crystal lattice formation, which is beneficial for fractional crystallization.
Positional Isomerism: Ortho, Meta, and Para Effects
The position of the bromine atom on the phenyl ring has a profound effect on the steric and electronic environment around the chiral center.
-
1-(3-Bromophenyl)ethylamine (meta-isomer): The meta-position provides a balance between steric hindrance and electronic effects. The bromine atom's electron-withdrawing nature influences the basicity of the amine, while its steric bulk is sufficiently removed from the chiral center to not overly impede reactions.
-
1-(2-Bromophenyl)ethylamine (ortho-isomer): The ortho-substituent introduces significant steric hindrance near the amine group. This can be advantageous in certain diastereoselective reactions by providing a more defined chiral pocket, but it can also hinder the formation of diastereomeric salts.
-
1-(4-Bromophenyl)ethylamine (para-isomer): The para-substituent has a more pronounced electronic effect on the aromatic ring and is sterically less demanding than the ortho-isomer.[8] It is a commonly used resolving agent and a valuable intermediate in the synthesis of pharmaceuticals like selective serotonin reuptake inhibitors (SSRIs).[8]
The choice between these isomers will ultimately depend on the specific substrate and the desired outcome of the resolution or synthesis.
Application in the Synthesis of Biologically Active Molecules: The Case of Cinacalcet
A practical application that highlights the utility of chiral phenylethylamine derivatives is the synthesis of Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism.[9][10] While many synthetic routes to Cinacalcet utilize (R)-1-(1-naphthyl)ethylamine, the underlying principles of reductive amination are applicable to other chiral amines, including 1-(3-Bromophenyl)ethylamine and its analogs.[9][10][11]
The key step in many Cinacalcet syntheses is the reductive amination of a propanal derivative with a chiral amine.[10] The success of this reaction is highly dependent on the stereoselectivity induced by the chiral amine.
Caption: Generalized workflow for the synthesis of a Cinacalcet analog via reductive amination.
The choice of the chiral amine in this pathway directly influences the diastereomeric ratio of the product. The steric and electronic properties of the substituent on the phenyl ring of the amine play a critical role in controlling the approach of the reducing agent to the imine intermediate.
Experimental Protocols
To provide a practical context for the comparison, the following are detailed protocols for the synthesis of 1-(3-Bromophenyl)ethylamine and a general procedure for chiral resolution.
Synthesis of (R)-1-(3-Bromophenyl)ethylamine from 1-(3-Bromophenyl)ethanone Oxime
This protocol is based on a catalytic asymmetric hydrogenation method.[7][12]
Materials:
-
N-[1-(3-bromophenyl)ethylidene]hydroxylamine (1 equivalent)
-
RuCl(Cymene)(S-tol-Binap)Cl catalyst (5 mol%)
-
Additives (5 equivalents, specific additives may vary based on literature)
-
Methanol (70 volumes relative to the oxime)
-
Hydrogen gas
-
Isopropanol
Procedure:
-
To a glass vial, add N-[1-(3-bromophenyl)ethylidene]hydroxylamine, the ruthenium catalyst, and the specified additives.
-
Add methanol to the vial.
-
Place the glass vial in a parallel autoclave.
-
Pressurize the autoclave to 30 bar with hydrogen gas.
-
Heat the autoclave to 90°C and maintain this temperature for 24 hours.
-
After the reaction is complete, cool the system to 20°C.
-
Dilute the reaction mixture with isopropanol.
-
The enantiomeric excess of the product can be determined by chiral HPLC analysis.
Caption: Key steps in the asymmetric synthesis of (R)-1-(3-Bromophenyl)ethylamine.
General Protocol for Chiral Resolution via Diastereomeric Salt Formation
This protocol outlines the general steps for resolving a racemic carboxylic acid using a chiral phenylethylamine derivative.[4][13]
Materials:
-
Racemic carboxylic acid
-
Chiral amine resolving agent (e.g., (R)-1-(3-Bromophenyl)ethylamine) (0.5-1.0 equivalents)
-
Suitable solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water)
Procedure:
-
Dissolve the racemic carboxylic acid in the chosen solvent, heating if necessary.
-
Add the chiral amine resolving agent to the solution.
-
Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
The mother liquor, enriched in the more soluble diastereomer, can be collected for further processing.
-
To recover the enantiomerically enriched carboxylic acid, dissolve the crystalline salt in water and acidify with a strong acid (e.g., HCl) to precipitate the acid.
-
The chiral amine can be recovered from the aqueous layer by basification and extraction.
Conclusion
The selection of an appropriate chiral amine is a critical step in the development of enantiomerically pure compounds. 1-(3-Bromophenyl)ethylamine offers a unique set of properties that make it a highly effective resolving agent and a versatile building block in asymmetric synthesis. Its comparison with other phenylethylamine derivatives reveals the subtle yet significant impact of substituent type and position on the outcome of chiral separations and stereoselective reactions. By understanding these structure-activity relationships and utilizing robust experimental protocols, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of new chiral drugs.
References
- BenchChem. (n.d.). A Comparative Guide to (R)-N-(1-phenylethyl)propan-2-amine and Other Chiral Amines in Asymmetric Synthesis.
- ChemicalBook. (2025, August 8). (R)-1-(3-Bromophenyl)ethylamine.
- Various Authors. (n.d.). Synthesis of cinacalcet: an enantiopure active pharmaceutical ingredient (API).
- Google Patents. (n.d.). US20110105799A1 - Process for the synthesis of cinacalcet hydrochloride.
- van Dijk, J. et al. (2010, September). Synthesis of β-phenylethylamine derivatives IX: The enantiomers and diastereoisomers of N-phenoxyalkyl-β-(4-hydroxyphenyl)ethylamine derivatives. Recueil des Travaux Chimiques des Pays-Bas, 84(4).
- Various Authors. (n.d.). Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride.
- ChemicalBook. (n.d.). (R)-1-(3-Bromophenyl)ethylamine synthesis.
- PubChem. (n.d.). 1-(3-Bromophenyl)ethanamine.
- Wikipedia. (n.d.). Chiral resolution.
- ResearchGate. (2012, August). Efficient Synthesis of Cinacalcet Hydrochloride.
- Various Authors. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC.
- Chem-Impex. (n.d.). (R-(+)-1-(4-Bromophenyl)ethylamine.
- Various Authors. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- MDPI. (2024, January 26). Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines.
- University of Illinois. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs.
- Hanson, S. (n.d.). Substituent Effect Analysis on Halogen Bonding Interactions.
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. "Substituent Effect Analysis on Halogen Bonding Interactions" by Summer Hanson [lair.etamu.edu]
- 6. mdpi.com [mdpi.com]
- 7. (R)-1-(3-Bromophenyl)ethylamine | 176707-77-0 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis of cinacalcet: an enantiopure active pharmaceutical ingredient (API) [diposit.ub.edu]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. US20110105799A1 - process for the synthesis of cinacalcet hydrochloride - Google Patents [patents.google.com]
- 12. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(3-Bromophenyl)ethylamine
For researchers, scientists, and professionals in drug development, the rigorous and accurate analysis of pharmaceutical intermediates is paramount. 1-(3-Bromophenyl)ethylamine, a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust and reliable analytical methods to ensure its identity, purity, and enantiomeric excess. This guide provides an in-depth, objective comparison of three common analytical techniques for the cross-validation of 1-(3-Bromophenyl)ethylamine: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
The selection of an appropriate analytical method is a critical decision in the drug development process, directly impacting data quality, regulatory compliance, and ultimately, patient safety. This guide is structured to provide not only a theoretical overview of each technique but also practical, field-proven insights into their application, supported by illustrative experimental data and detailed protocols. Our objective is to empower you to make informed decisions when establishing and cross-validating analytical methods for this and similar chiral amines.
The Criticality of Method Validation in Pharmaceutical Analysis
Before delving into the comparative analysis, it is essential to understand the principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) have established comprehensive guidelines to ensure that analytical procedures are suitable for their intended purpose.[1] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Cross-validation of different analytical methods provides a high degree of assurance in the analytical results, demonstrating consistency and reliability across diverse analytical principles.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for 1-(3-Bromophenyl)ethylamine is dictated by the specific analytical need, whether it is for routine quality control, impurity profiling, or the precise determination of enantiomeric excess.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[2][3] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of 1-(3-Bromophenyl)ethylamine, leading to their separation.
Principle: The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times for the (R)- and (S)-enantiomers.
Advantages:
-
Direct Enantioseparation: Allows for the direct analysis of enantiomeric excess without the need for derivatization.[4]
-
High Resolution: Modern chiral columns provide excellent separation of enantiomers.
-
Versatility: A wide range of chiral stationary phases are available, catering to different types of molecules.
Limitations:
-
Method Development: Finding the optimal combination of chiral stationary phase and mobile phase can be time-consuming.
-
Cost: Chiral columns can be more expensive than standard HPLC columns.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[5] For the analysis of primary amines like 1-(3-Bromophenyl)ethylamine, derivatization is often necessary to improve volatility and chromatographic performance.
Principle: The sample is first derivatized to make it more volatile. The derivatized analyte is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification and quantification.
Advantages:
-
High Sensitivity and Specificity: The mass spectrometer provides definitive identification and can detect trace levels of impurities.[6]
-
Structural Information: The fragmentation pattern can provide valuable structural information about the analyte and any impurities.
Limitations:
-
Derivatization Required: The need for derivatization adds an extra step to the sample preparation process and can introduce variability.[7]
-
Thermal Stability: The analyte must be thermally stable or be made so through derivatization.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for the determination of purity and content of organic molecules.[8][9][10] Unlike chromatographic techniques, qNMR is a direct and absolute method that does not require a reference standard of the analyte for quantification.
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11][12] By comparing the integral of a specific proton signal of 1-(3-Bromophenyl)ethylamine to the integral of a known amount of an internal standard, the absolute purity or concentration of the analyte can be determined.
Advantages:
-
Absolute Quantification: Does not require a specific reference standard for the analyte.[9]
-
Non-destructive: The sample can be recovered after analysis.
-
Structural Confirmation: Provides detailed structural information simultaneously with quantification.
Limitations:
-
Lower Sensitivity: Generally less sensitive than chromatographic methods.
-
Spectral Overlap: Signal overlap in complex mixtures can complicate quantification.
-
Instrumentation: Requires access to a high-field NMR spectrometer.
Illustrative Cross-Validation Data
The following tables present illustrative validation data for the analysis of 1-(3-Bromophenyl)ethylamine by Chiral HPLC, GC-MS, and qNMR. This data is synthesized based on typical performance characteristics of these methods for similar analytes and is intended for comparative purposes.
Table 1: Comparison of Validation Parameters for the Analysis of 1-(3-Bromophenyl)ethylamine
| Validation Parameter | Chiral HPLC | GC-MS (with Derivatization) | qNMR (¹H) |
| Specificity | High (baseline separation of enantiomers) | Very High (mass spectral identification) | High (distinct proton signals) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | 100 - 10000 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 103.0% | 99.0 - 101.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | < 0.5% |
| - Intermediate Precision | < 2.0% | < 2.5% | < 1.0% |
| LOD (µg/mL) | 0.1 | 0.01 | 10 |
| LOQ (µg/mL) | 0.3 | 0.05 | 30 |
| Robustness | High | Moderate (sensitive to derivatization conditions) | High |
Table 2: Enantiomeric Excess Determination of (S)-1-(3-Bromophenyl)ethylamine
| Method | Sample | Expected ee (%) | Observed ee (%) |
| Chiral HPLC | Batch A | 99.0 | 99.1 |
| Batch B | 95.0 | 95.2 | |
| GC-MS (with chiral derivatizing agent) | Batch A | 99.0 | 98.9 |
| Batch B | 95.0 | 94.8 |
Experimental Protocols
Chiral HPLC Method
Objective: To determine the enantiomeric purity of 1-(3-Bromophenyl)ethylamine.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-(3-Bromophenyl)ethylamine into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method (with Derivatization)
Objective: To identify and quantify 1-(3-Bromophenyl)ethylamine and related impurities.
Instrumentation:
-
GC system coupled to a Mass Spectrometer (MS).
Derivatization Procedure:
-
To 1 mg of the 1-(3-Bromophenyl)ethylamine sample in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, 20:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Quantitative ¹H-NMR (qNMR) Method
Objective: To determine the absolute purity of 1-(3-Bromophenyl)ethylamine.
Instrumentation:
-
NMR Spectrometer (≥ 400 MHz)
Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-(3-Bromophenyl)ethylamine and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: Standard 30° or 90° pulse
-
Relaxation Delay (d1): 5 x T₁ (T₁ of the slowest relaxing proton of both the analyte and internal standard)
-
Number of Scans: 16 (or as needed for adequate signal-to-noise)
-
Spectral Width: Appropriate for observing all relevant signals.
Data Processing and Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved proton signal of 1-(3-Bromophenyl)ethylamine (e.g., the quartet of the CH group) and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualization of Workflows
Caption: Workflow for the cross-validation of analytical methods for 1-(3-Bromophenyl)ethylamine.
Caption: Decision logic for selecting an analytical method for 1-(3-Bromophenyl)ethylamine.
Conclusion and Recommendations
The cross-validation of analytical methods for 1-(3-Bromophenyl)ethylamine using Chiral HPLC, GC-MS, and qNMR provides a comprehensive and robust approach to ensuring the quality of this critical pharmaceutical intermediate.
-
Chiral HPLC is the method of choice for routine determination of enantiomeric excess due to its directness and high resolution.
-
GC-MS excels in the identification and quantification of volatile impurities, offering unparalleled sensitivity and specificity, although it requires a derivatization step.
-
qNMR serves as a powerful, absolute method for purity determination, providing orthogonal data to chromatographic techniques and invaluable structural confirmation.
For a comprehensive quality control strategy, it is recommended to use Chiral HPLC as the primary method for enantiomeric purity and routine assay. GC-MS should be employed for impurity profiling and the identification of unknown impurities. qNMR is an excellent tool for the certification of reference standards and for providing an independent, absolute measure of purity that can be used to cross-validate the results from the chromatographic methods. By understanding the strengths and limitations of each technique, researchers can develop a robust, multi-faceted analytical strategy that ensures the highest standards of data integrity and product quality.
References
-
Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]
-
Pauli, G. F., et al. (2025, August 7). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Phytomedicine. [Link]
-
Pauli, G. F., et al. (2016). Validation of a Generic qHNMR Method for Natural Products Analysis. PMC. [Link]
-
Monakhova, Y. B., et al. (2023, July 21). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. [Link]
-
Shah, P. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Technology. [Link]
-
Poma, G., et al. (2025, August 8). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. ResearchGate. [Link]
-
Sravani, G., et al. (n.d.). A Review on GC-MS and Method Development and Validation. Impactfactor. [Link]
-
Das, B., & Ghoshal, A. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
-
Toth, G., & Hancu, D. (n.d.). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. ResearchGate. [Link]
-
Gionfriddo, E., et al. (2023, April 24). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. PMC. [Link]
-
C.A.T. GmbH & Co. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]
-
Rosado, M. M., et al. (2022, July 7). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. MDPI. [Link]
-
Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
PubChemLite. (n.d.). amine. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Breitbach, Z. S., et al. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Der Pharma Chemica. (n.d.). Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. [Link]
-
Wang, I. H., et al. (2022, September 2). Development and Validation of Chiral Reversed Phase HPLC Method For The Determination of Enantiomeric Purity of Methoprene. Scribd. [Link]
-
Wockhardt Research Centre. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. 139305-96-7|(S)-1-(3-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. impactfactor.org [impactfactor.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (S)-1-(3-Bromophenyl)ethylamine | 139305-96-7 [chemicalbook.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 11. emerypharma.com [emerypharma.com]
- 12. rssl.com [rssl.com]
"comparative analysis of 1-(3-Bromophenyl)ethylamine" synthesis routes
Executive Summary
1-(3-Bromophenyl)ethylamine (also known as 3-bromo-α-methylbenzylamine) is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and CNS-active agents. Its value lies in the meta-bromo substitution, which allows for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig) without interfering with the chiral amine center.
This guide compares three distinct synthesis methodologies ranging from classical industrial chemistry to modern biocatalysis.[1][2] The objective is to provide researchers with a decision matrix based on scale, required enantiopurity, and available infrastructure.
Decision Matrix: Route Selection
| Feature | Route A: Leuckart-Wallach | Route B: Oxime Reduction | Route C: Biocatalytic Transamination |
| Primary Output | Racemic Amine | Racemic (or Chiral w/ Catalyst) | High Optical Purity (>99% ee) |
| Scalability | High (Industrial) | Medium (Lab/Pilot) | High (Batch/Flow) |
| Cost Efficiency | High (Cheap Reagents) | Medium | Medium-High (Enzyme cost) |
| Green Metric | Low (High Temp, Waste) | Medium | High (Aqueous, Mild) |
| Best For | Bulk Intermediates | Lab-Scale Preparation | Late-Stage Drug Development |
Detailed Technical Analysis
Route A: The Industrial Workhorse (Leuckart-Wallach)
Mechanism: Reductive amination of 3-bromoacetophenone using ammonium formate or formamide. Causality: High temperatures (>180°C) drive the formation of the intermediate N-formyl derivative, which acts as an internal hydride source. This route is chosen for its robustness against moisture and low reagent cost, despite the harsh conditions.
-
Pros: One-pot potential; inexpensive reagents (HCOONH₄).
-
Cons: Racemic product requires subsequent resolution (e.g., with L-tartaric acid); high thermal energy demand; vigorous gas evolution (CO₂, NH₃).
Route B: The Laboratory Standard (Oxime Reduction)
Mechanism: Condensation of 3-bromoacetophenone with hydroxylamine to form the oxime, followed by reduction (Zn/HCl, LAH, or Catalytic Hydrogenation). Causality: The oxime formation locks the nitrogen onto the carbon skeleton quantitatively. The subsequent reduction is highly tunable. Using Zn/HCl offers a mild, chemoselective reduction that avoids dehalogenating the sensitive aromatic bromine—a common risk with Pd/C catalytic hydrogenation.
-
Pros: High yields (>85%); avoids high-pressure equipment (if using Zn/HCl); reliable purification (crystallization of HCl salt).
-
Cons: Multi-step process; stoichiometric metal waste (if using Zn or LAH).
Route C: The Modern "Green" Approach (ω-Transaminase)
Mechanism: Stereoselective transfer of an amino group from an amine donor (e.g., isopropylamine) to 3-bromoacetophenone catalyzed by an ω-transaminase (ω-TA). Causality: The enzyme's active site provides a chiral environment that exclusively produces the (S)- or (R)-enantiomer (depending on the enzyme variant), eliminating the need for wasteful resolution steps.
-
Pros: >99% ee; ambient temperature/pressure; aqueous media; negligible byproduct formation (acetone).
-
Cons: Requires enzyme screening; equilibrium limitations (requires isopropylamine excess or product removal).
Visualized Reaction Workflows
Diagram 1: Chemical Synthesis Pathways (Routes A & B)
Caption: Comparison of Leuckart-Wallach (Route A) and Oxime Reduction (Route B) pathways yielding racemic product.
Diagram 2: Biocatalytic Pathway (Route C)[4]
Caption: Asymmetric synthesis using ω-Transaminase. The equilibrium is driven by the removal of acetone.
Experimental Protocols
Protocol A: Robust Lab-Scale Synthesis via Oxime (Route B)
This protocol is selected for its reliability and "self-validating" nature (crystalline intermediates).
Step 1: Formation of 1-(3-Bromophenyl)ethanone oxime
-
Reagents: Charge a 500 mL round-bottom flask with 3-bromoacetophenone (19.9 g, 100 mmol), hydroxylamine hydrochloride (10.4 g, 150 mmol), and sodium acetate (16.4 g, 200 mmol) in Ethanol/Water (3:1, 200 mL).
-
Reaction: Reflux the mixture for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot (Rf ~0.6) should disappear, replaced by the oxime (Rf ~0.3).
-
Workup: Evaporate ethanol under reduced pressure. Add water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Validation: The crude oxime usually solidifies (mp ~55-60°C). Yield: ~95%.
Step 2: Reduction to Amine (Zn/HCl Method) Note: This method avoids the risk of debromination often seen with Pd/H₂.
-
Setup: To a stirred solution of the oxime (10.7 g, 50 mmol) in Ethanol (100 mL) and Acetic Acid (50 mL) at 0°C, add Zinc dust (13.0 g, 200 mmol) in portions over 30 minutes.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. The exothermic reaction validates the reduction process.
-
Workup: Filter off excess Zinc. Concentrate the filtrate. Basify the residue with 4M NaOH to pH >12 (Caution: heat evolution). Extract with Dichloromethane (3 x 50 mL).
-
Purification: Dry organics (Na₂SO₄) and concentrate. Dissolve the oil in diethyl ether and add HCl/Dioxane to precipitate the amine hydrochloride salt.
-
Data: White solid. Yield: ~75-80%.[3] ¹H NMR (D₂O) confirms the methine quartet at δ 4.45 ppm.
Protocol B: Biocatalytic Synthesis (Route C)
Ideal for generating pure (S)-enantiomer.
-
System: Phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM).
-
Reagents: 3-Bromoacetophenone (10 mM), Isopropylamine (1 M, as donor and buffer component), and DMSO (10% v/v) to enhance solubility.
-
Catalyst: Add ATA-113 (Codexis or similar commercial ω-transaminase screening kit) lyophilized powder (5 mg/mL).
-
Process: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.
-
Validation: Analyze conversion via HPLC (C18 column). Enantiomeric excess determined by Chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10).
-
Result: Typically >90% conversion and >99% ee for the (S)-amine.
References
-
Organic Syntheses , "1-(4-Bromophenyl)ethanone oxime and N-(1-(4-Bromophenyl)vinyl)acetamide". Org.[4] Synth.2013 , 90, 253. Link (Adapted for 3-bromo isomer).
-
Paetzold, J., Bäckvall, J. E. , "Chemoenzymatic dynamic kinetic resolution of primary amines".[5][6] J. Am. Chem. Soc.[5][6]2005 , 127, 17620.[5][6] Link
-
BenchChem , "3'-Bromoacetophenone: A Technical Guide to its Synthesis and Properties". Link
-
Koszelewski, D., et al. , "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids". Trends in Biotechnology2010 , 28, 324. Link
-
ChemicalBook , "(R)-1-(3-Bromophenyl)ethylamine Product Description and Synthesis".[7] Link
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. diva-portal.org [diva-portal.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 6. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Biological Activity of 1-(3-Bromophenyl)ethylamine and Its Derivatives
For researchers and professionals in drug development, understanding the structure-activity relationships (SAR) of novel compounds is paramount. This guide provides a comprehensive analysis of the biological activity of 1-(3-Bromophenyl)ethylamine, a substituted phenethylamine, and explores the potential pharmacological implications of its derivatives. While direct comparative studies are limited in publicly available literature, this document synthesizes existing knowledge on related compounds to project potential activities and guide future research.
Introduction to 1-(3-Bromophenyl)ethylamine and the Phenethylamine Scaffold
1-(3-Bromophenyl)ethylamine belongs to the broad class of substituted phenethylamines, which are compounds based on the core structure of phenethylamine. This chemical family is renowned for its diverse range of psychoactive and physiological effects, stemming from its structural similarity to endogenous neurotransmitters like dopamine and norepinephrine. The introduction of substituents onto the phenyl ring, the ethylamine side chain, or the amino group can dramatically alter the compound's pharmacological profile, leading to activities such as central nervous system stimulation, hallucinogenic effects, and appetite suppression.
The presence of a bromine atom at the meta-position of the phenyl ring in 1-(3-Bromophenyl)ethylamine is a key structural feature. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity, often enhancing its biological activity.
Projected Biological Activities and Structure-Activity Relationships
Direct experimental data on the biological activity of 1-(3-Bromophenyl)ethylamine is scarce. However, by examining studies on analogous brominated compounds and other substituted phenethylamines, we can infer potential areas of pharmacological interest and formulate hypotheses for structure-activity relationships.
Antimicrobial and Antifungal Potential
Research into various brominated heterocyclic compounds and phenethylamine derivatives has revealed promising antimicrobial and antifungal properties. The bromine substituent can enhance the compound's ability to penetrate microbial cell membranes and interact with essential enzymes or cellular structures.
Hypothesized Structure-Activity Relationship:
-
Position of Bromine: The placement of the bromine atom on the phenyl ring (ortho, meta, or para) can influence the compound's electronic and steric properties, thereby affecting its interaction with microbial targets.
-
N-Alkylation/Arylation: Substitution on the amine group could modulate the compound's polarity and ability to form hydrogen bonds, potentially altering its antimicrobial spectrum and potency.
-
Side Chain Modification: Alterations to the ethylamine side chain, such as the introduction of hydroxyl or methyl groups, could impact metabolic stability and target specificity.
Anticancer and Antiproliferative Prospects
Several studies have highlighted the antiproliferative effects of compounds containing a bromophenyl moiety. The proposed mechanisms often involve the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis.
Hypothesized Structure-Activity Relationship:
-
Bromine as a Halogen Bond Donor: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.
-
Lipophilicity and Cell Penetration: The bromophenyl group increases the lipophilicity of the molecule, which may facilitate its passage across the cell membrane to reach intracellular targets.
-
Derivatization: Conversion of the primary amine to amides, sulfonamides, or other functional groups could lead to derivatives with enhanced and more specific anticancer activity.
Neurological and Psychoactive Effects
Given its phenethylamine backbone, 1-(3-Bromophenyl)ethylamine and its derivatives are potential candidates for psychoactive effects, likely through interaction with serotonin receptors (e.g., 5-HT2A). The nature and position of substituents on the phenethylamine scaffold are critical determinants of a compound's affinity and efficacy at these receptors.
Hypothesized Structure-Activity Relationship:
-
Ring Substitution: The electronic nature of the bromine atom can influence the interaction with the aromatic binding pocket of serotonin receptors.
-
N-Substitution: The size and nature of substituents on the nitrogen atom can significantly impact receptor binding and functional activity, potentially shifting the compound's profile from agonist to antagonist.
Comparative Analysis: A Framework for Future Investigation
To rigorously evaluate the biological activity of 1-(3-Bromophenyl)ethylamine versus its derivatives, a systematic study is required. Below is a proposed framework for such an investigation, including key derivatives and relevant biological assays.
Proposed Derivatives for Synthesis and Evaluation
| Derivative Class | Structural Modification | Rationale |
| Positional Isomers | 1-(2-Bromophenyl)ethylamine, 1-(4-Bromophenyl)ethylamine | To assess the impact of the bromine position on activity. |
| N-Alkyl Derivatives | N-Methyl-1-(3-bromophenyl)ethylamine, N-Ethyl-1-(3-bromophenyl)ethylamine | To investigate the effect of N-alkylation on potency and selectivity. |
| Side-Chain Analogs | 2-(3-Bromophenyl)propan-1-amine, 1-(3-Bromophenyl)propan-2-amine | To explore the influence of side-chain length and branching. |
| Amide/Sulfonamide Derivatives | N-(1-(3-Bromophenyl)ethyl)acetamide, N-(1-(3-Bromophenyl)ethyl)benzenesulfonamide | To evaluate the impact of modifying the basicity of the amino group. |
Recommended Experimental Protocols
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial/Fungal Inoculum: Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth media. Dilute the culture to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique that allows for the simultaneous testing of multiple compounds against various microorganisms, providing a reliable measure of antimicrobial potency.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Causality Behind Experimental Choices: The MTT assay is a widely used, reliable, and sensitive colorimetric assay for assessing the cytotoxic and antiproliferative effects of chemical compounds on cancer cell lines.
Visualizing the Path Forward: A Proposed Research Workflow
The following diagram illustrates a logical workflow for the synthesis and biological evaluation of 1-(3-Bromophenyl)ethylamine derivatives.
Caption: A proposed workflow for the systematic investigation of 1-(3-Bromophenyl)ethylamine derivatives.
Conclusion and Future Directions
While 1-(3-Bromophenyl)ethylamine itself has not been extensively studied for its biological activities, its structural features suggest a high potential for pharmacological relevance. Based on the broader understanding of substituted phenethylamines and brominated aromatic compounds, future research should focus on a systematic synthesis and evaluation of its derivatives. The proposed framework in this guide, encompassing targeted derivatization and standardized biological assays, provides a clear path for elucidating the structure-activity relationships within this chemical series. Such studies are crucial for the discovery of novel lead compounds with potential therapeutic applications in infectious diseases, oncology, and neurology.
References
- Due to the lack of specific literature on the biological activity of 1-(3-Bromophenyl)ethylamine and its direct derivatives, this guide has been constructed based on the general principles of medicinal chemistry and extrapolated from studies on analogous compound classes. As such, a formal reference list with clickable URLs to direct comparative studies cannot be provided at this time. The provided protocols are standard methodologies in the field and can be found in various pharmacology and microbiology textbooks and research articles.
Safety Operating Guide
Navigating the Disposal of 1-(3-Bromophenyl)ethylamine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of amine, a halogenated amine. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management that protects both laboratory personnel and the wider environment.
I. Hazard Assessment and Chemical Profile
amine is a brominated organic compound. Brominated organic compounds are generally considered hazardous waste due to their potential for environmental persistence and the formation of harmful byproducts upon improper disposal.[1] The presence of the amine functional group can also contribute to its chemical reactivity.
For the purpose of this guide, we will extrapolate from the safety data for a structurally similar compound, 2-(3-Bromophenyl)ethylamine. The Safety Data Sheet for this compound indicates that it can cause severe skin burns and eye damage.[2] Therefore, it is prudent to handle amine with the same level of caution, assuming it to be corrosive and toxic.
Key Assumed Hazards:
-
Corrosive to skin and eyes.
-
Toxic if ingested or inhaled.
-
Hazardous to the aquatic environment.
II. Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling amine for any purpose, including disposal, the following personal protective equipment is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes that could cause severe eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. | To prevent skin contact, which may cause chemical burns. |
| Body Protection | A chemically resistant laboratory coat, long pants, and closed-toe shoes. | To protect the skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any vapors, which are presumed to be toxic. |
III. Segregation of Waste: A Critical Step
Proper segregation of chemical waste is paramount to ensure safe handling and cost-effective disposal.[3] Halogenated organic compounds require specific disposal methods, primarily high-temperature incineration, and are significantly more expensive to dispose of than non-halogenated waste.[4]
Workflow for Waste Segregation:
Caption: Decision workflow for segregating halogenated organic waste.
Actionable Steps:
-
Designate a specific, labeled waste container for "Halogenated Organic Waste." This container should be made of a compatible material (e.g., glass or high-density polyethylene).
-
Never mix halogenated waste with non-halogenated waste. [3]
-
Do not mix this waste with other types of hazardous waste, such as strong acids, bases, or oxidizers, without first consulting with your institution's Environmental Health and Safety (EHS) office.[5]
IV. On-site Management and Temporary Storage
In a laboratory setting, hazardous waste is typically accumulated in a Satellite Accumulation Area (SAA) before being transferred to a Central Accumulation Area (CAA) for pickup by a licensed disposal vendor.[6]
Satellite Accumulation Area (SAA) Best Practices:
-
The waste container must be kept at or near the point of generation and under the control of the laboratory personnel.[7]
-
The container must be clearly labeled with the words "Hazardous Waste" and the chemical name: "amine".[8]
-
The container must be kept securely closed except when adding waste.[8] A funnel should not be left in the container opening.
-
The accumulation start date should not be written on the container while in the SAA.[6]
V. Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
For a Small Spill (manageable by laboratory personnel):
-
Evacuate the immediate area and alert nearby personnel.
-
Ensure proper ventilation by working within a fume hood if possible.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area. A solution of sodium bisulfite or sodium thiosulfate can be used to neutralize residual bromine compounds.[7] Follow this with a thorough wash with soap and water.
-
All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.
For a Large Spill:
-
Evacuate the laboratory immediately and alert your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
VI. Disposal Protocol: The Final Step
The primary and accepted method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[2][7] This process is designed to break down the organic molecules and scrub harmful byproducts from the emissions.[9]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect pure amine waste and any solutions containing it in a designated "Halogenated Organic Waste" container.
-
Ensure the container is in good condition, compatible with the chemical, and has a secure, leak-proof cap.
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste," the full chemical name, and an estimate of the concentration and volume.
-
Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be classified under the "F-listed" wastes if it is a spent solvent, specifically F002 for halogenated solvents.[10][11] Consult your EHS office for the precise waste codes applicable at your institution.
-
-
Storage and Pickup:
-
Store the sealed and labeled waste container in your laboratory's designated SAA.
-
When the container is full or ready for removal, follow your institution's procedure to have it moved to the CAA. This is typically handled by trained EHS personnel.
-
Do not transport hazardous waste across public areas yourself.[3]
-
-
Documentation:
-
Maintain a log of the hazardous waste generated in your laboratory, including the chemical name, quantity, and date of generation. This is a regulatory requirement and good laboratory practice.[7]
-
Disposal Decision Tree:
Caption: Step-by-step disposal workflow for amine.
VII. Regulatory Compliance
The disposal of hazardous waste is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management.[7] Academic laboratories may have specific regulations under Subpart K of RCRA.[12] It is imperative to be familiar with and adhere to your institution's specific policies, which are designed to be in compliance with these regulations.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.
References
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Training. Retrieved from [Link]
- TCI Chemicals. (2025, March 6). SAFETY DATA SHEET: 2-(3-Bromophenyl)ethylamine.
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
- University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
-
GOV.UK. (2022, May 15). Bromine: incident management. Retrieved from [Link]
-
Stockholm Convention. (2008, October). Waste incinerators - Toolkit. Retrieved from [Link]
-
Nordic Council of Ministers. (2014, March 4). Emission Measurements During Incineration of Waste Containing Bromine. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
-
WMSolutions.com. (n.d.). F List - Hazardous Wastes From Non-Specific Sources. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Waste Incineration Overview. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]
- De La Salle University. (n.d.). Hazardous Waste Codes.
- Providence College. (n.d.). Bromine in orgo lab SOP. Environmental Health and Safety.
- SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution.
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
Sources
- 1. Waste Incineration Overview - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. dlsu.edu.ph [dlsu.edu.ph]
- 5. researchgate.net [researchgate.net]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. danielshealth.com [danielshealth.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. toolkit.pops.int [toolkit.pops.int]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. wmsolutions.com [wmsolutions.com]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
